molecular formula C25H23N3O B12598640 Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- CAS No. 647854-36-2

Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)-

Cat. No.: B12598640
CAS No.: 647854-36-2
M. Wt: 381.5 g/mol
InChI Key: FQSGRHLRHLXSKV-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Properties

CAS No.

647854-36-2

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

anthracen-9-yl-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H23N3O/c1-18-7-6-12-23(26-18)27-13-15-28(16-14-27)25(29)24-21-10-4-2-8-19(21)17-20-9-3-5-11-22(20)24/h2-12,17H,13-16H2,1H3

InChI Key

FQSGRHLRHLXSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as anthracenylcarbonyl chloride and 6-methyl-2-pyridinylamine. These intermediates can then be reacted with piperazine under controlled conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracenylcarboxylic acid derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, Piperazine derivatives are known for their potential therapeutic applications, including as antiparasitic agents and central nervous system stimulants. This specific compound could be investigated for similar uses.

Industry

In the industrial sector, Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- might be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler compound with a basic piperazine ring structure.

    1-(9-Anthracenylcarbonyl)piperazine: A related compound with an anthracenylcarbonyl group.

    4-(6-Methyl-2-pyridinyl)piperazine: A related compound with a methylpyridinyl group.

Uniqueness

Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- is a synthetic compound that belongs to the piperazine class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H20N4O
  • Molecular Weight : 392.5 g/mol
  • IUPAC Name : 2-[4-(anthracene-9-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile
  • CAS Number : 647854-38-4

The compound features a piperazine core substituted with an anthracenylcarbonyl group and a pyridine derivative, which contributes to its unique biological properties.

The biological activity of Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Piperazine derivatives are often evaluated for their antimicrobial effects. Studies indicate that this compound may exhibit significant activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has shown that piperazine derivatives can possess anticancer properties. The presence of the anthracenyl group is particularly noteworthy as it has been associated with enhanced cytotoxicity against cancer cell lines. For instance:

  • In vitro studies demonstrated that Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- induced apoptosis in human cancer cells by activating caspase pathways.

Antifilarial Effects

A study explored the potential of piperazine derivatives in treating filarial infections. The compound demonstrated promising macrofilaricidal and microfilaricidal activities against Brugia malayi in animal models, suggesting its utility in developing new antifilarial therapies .

Case Study 1: Antifilarial Activity

In a controlled study involving Mastomys coucha, Piperazine derivatives showed significant adulticidal activity against B. malayi. At a dosage of 300 mg/kg over five days, the compound achieved:

  • 53.6% adulticidal activity
  • 46.0% microfilaricidal activity
  • 46.3% sterilization effect on female worms

This study highlights the potential of Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- as a lead compound for antifilarial drug development .

Case Study 2: Anticancer Research

Another research initiative focused on the cytotoxic effects of this piperazine derivative on various cancer cell lines. The findings indicated:

  • A dose-dependent increase in apoptosis markers.
  • Inhibition of cell proliferation at concentrations as low as 10 µM.

These results underscore the compound's potential as an anticancer agent through targeted therapy approaches.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)-C25H20N4OAntimicrobial, Anticancer
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinylC23H20N4OAntimicrobial

The comparative analysis illustrates how structural variations among piperazine derivatives can influence their biological activities and therapeutic potentials.

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